2-[1-(Pentylamino)ethyl]-4(3H)-quinazolinone is a substituted quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable building blocks in medicinal chemistry research. [, , , , , , , ] These compounds are often explored for their potential applications as anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic agents. [, , , ]
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, making them significant in medicinal chemistry due to their potential therapeutic applications. The compound in question is particularly noted for its structural features that may influence its pharmacological properties, including its ability to interact with various biological targets.
Quinazolinone derivatives, including 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone, have been extensively studied in the literature for their biological activities. These compounds are often synthesized through various organic reactions involving anthranilic acid or its derivatives, which serve as key starting materials in their synthesis .
This compound belongs to the category of substituted quinazolinones, specifically classified as a 2-substituted-4(3H)-quinazolinone. Quinazolinones can be further categorized based on the nature and position of substituents on the ring system, which significantly affects their biological activity and pharmacological profile .
The synthesis of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone typically involves several steps, starting from anthranilic acid or similar precursors. A common method includes:
Technical details often include the use of solvents such as ethanol or water, and catalysts like oxone or graphene oxide nanosheets to facilitate the reaction .
The molecular structure of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone can be represented as follows:
This compound features a quinazolinone core with a pentylamino substituent, which contributes to its potential biological activity.
The chemical reactivity of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone includes:
Technical details often involve specific reaction conditions such as temperature control and choice of solvents to optimize yields .
The mechanism of action for 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone is largely dependent on its interaction with biological targets. Quinazolinones are known to exhibit various mechanisms including:
Data from studies indicate that structural modifications can significantly affect binding affinity and selectivity towards these targets .
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone has several potential applications in scientific research:
The ongoing research into quinazolinone derivatives highlights their importance in developing new medications and understanding complex biological systems .
Quinazolinone derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications documented since the isolation of febrifugine from Dichroa febrifuga (Chinese hydrangea) in the 1950s as an antimalarial agent [4] [6]. The 4(3H)-quinazolinone core’s versatility was cemented with FDA approvals of drugs like the EGFR inhibitors erlotinib (2004) and the PI3Kδ inhibitor idelalisib (2014), demonstrating efficacy in oncology through targeted kinase modulation [3] [4]. By 2025, over 40,000 biologically active quinazolinone derivatives had been synthesized, with >300,000 compounds containing this substructure documented in chemical databases [6]. This explosive growth underscores systematic efforts to exploit the scaffold’s inherent bioactivity spectrum, spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications [1] [10]. The historical trajectory reveals a shift from natural product-inspired discovery (e.g., tryptanthrin) to rational design of synthetic analogs optimized for target selectivity and pharmacokinetic properties [4].
Table 1: Key Milestones in Quinazolinone-Based Drug Development
Year | Development | Significance |
---|---|---|
1869 | First quinazolinone synthesis (2-cyano-3,4-dihydro-4-oxoquinazoline) | Established core synthetic accessibility [6] |
1950s | Febrifugine isolation | Validated natural 4(3H)-quinazolinones as antimalarials [4] |
2004 | Erlotinib FDA approval | Quinazoline-based EGFR inhibitor for NSCLC/pancreatic cancer [3] |
2014 | Idelalisib FDA approval | PI3Kδ inhibitor for hematologic malignancies [4] |
2020s | SLC-0111 (CA IX/XII inhibitor) clinical trials | Tumor-associated carbonic anhydrase targeting |
The 4(3H)-quinazolinone system comprises a benzene ring fused to a pyrimidin-4(3H)-one moiety, creating a planar, electron-rich framework capable of diverse non-covalent interactions with biological targets [1] [6]. This core exhibits three critical pharmacophoric features:
Biological target engagement is exemplified by:
Table 2: Functional Group Impact on 4(3H)-Quinazolinone Bioactivity
Position | Functional Group | Biological Consequence | Example Compound |
---|---|---|---|
C2 | Styryl | ↑ DNA intercalation potency | 2-Styryl-4(3H)-quinazolinone [3] |
C6/C8 | Halogens (I, F) | ↑ Antibacterial breadth (gram-positive pathogens) and metabolic stability | 6-Iodo-2-mercaptoquinazolinone [1] |
N3 | Ethylsulfonamide | Selective carbonic anhydrase IX/XII inhibition (anticancer) | SLC-0111 analogs |
C3 | Acrylamino | ↑ Antifungal activity against Fusarium spp. via Michael addition | 3-Acrylaminoquinazolinone [3] |
The 2-[1-(pentylamino)ethyl] side chain represents a strategic fusion of flexible aliphatic domains with the rigid quinazolinone core, engineered to address limitations of earlier derivatives. This substitution pattern incorporates three pharmacologically optimized elements:
SAR studies demonstrate the critical role of chain length:
Table 3: Chain Length Optimization in 2-(1-Aminoalkyl)quinazolinones
Aminoalkyl Chain | Antibacterial MIC (µg/mL) vs MRSA | Log P | Cytotoxicity (HepG2 IC50, µM) | SAR Insight |
---|---|---|---|---|
1-(Propylamino)ethyl | >128 | 1.8 | >100 | Insufficient membrane penetration |
1-(Butylamino)ethyl | 32 | 2.1 | 78.5 | Moderate activity but suboptimal selectivity |
1-(Pentylamino)ethyl | 8 | 2.5 | >100 | Optimal balance: potent antibacterial, low toxicity |
1-(Hexylamino)ethyl | 4 | 3.0 | 45.2 | Enhanced potency but elevated cytotoxicity |
The pentylaminoethyl side chain thus embodies a deliberate molecular design strategy to merge the heterocycle’s target affinity with aliphatic chain-driven biodistribution and bacterial membrane disruption, positioning 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone as a promising scaffold against drug-resistant pathogens [1] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9